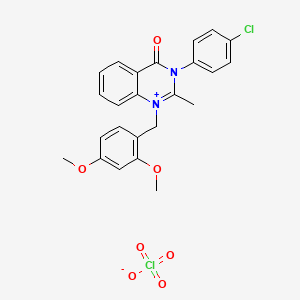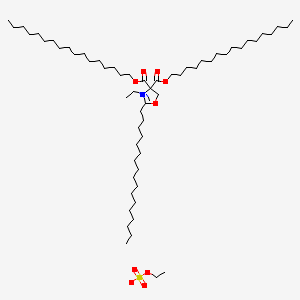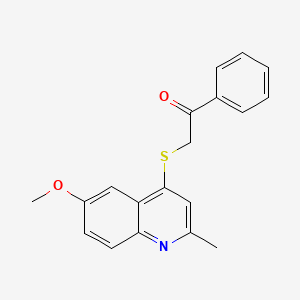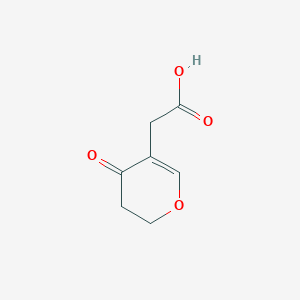
Deoxypatulinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxypatulinic acid is a chemical compound with the molecular formula C₇H₈O₄. It is a derivative of patulin, a mycotoxin produced by various species of fungi. This compound is known for its role in reducing the toxicity of patulin, making it a compound of interest in food safety and mycotoxin research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxypatulinic acid can be synthesized through the degradation of patulin by microorganisms or biodegradation enzymes. For example, certain strains of filamentous fungi, such as Acremonium sp. TUSMM1, have been shown to transform patulin into this compound . The reaction conditions typically involve culturing the fungi in a medium containing patulin and allowing the transformation to occur over time.
Industrial Production Methods: the use of microbial degradation for large-scale production could be explored, given the successful transformation of patulin by specific fungal strains .
Análisis De Reacciones Químicas
Types of Reactions: Deoxypatulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Deoxypatulinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, this compound is investigated for its role in reducing the toxicity of patulin, making it relevant in food safety research . In medicine, the compound’s potential therapeutic effects are explored, although more research is needed to fully understand its benefits. In the industry, this compound could be used in the development of safer food processing methods to mitigate patulin contamination .
Mecanismo De Acción
The mechanism of action of deoxypatulinic acid involves its interaction with patulin, leading to the reduction of patulin’s toxicity. The compound likely acts by transforming patulin into less toxic derivatives, such as this compound itself. This transformation reduces the harmful effects of patulin on biological systems .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to deoxypatulinic acid include patulin, ascladiol, and hydroascladiol. These compounds share structural similarities and are related to the degradation products of patulin .
Uniqueness: this compound is unique in its ability to reduce the toxicity of patulin, making it a valuable compound in food safety research. Its specific transformation pathway and the resulting reduction in toxicity distinguish it from other related compounds .
Propiedades
Número CAS |
39115-30-5 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-(4-oxo-2,3-dihydropyran-5-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c8-6-1-2-11-4-5(6)3-7(9)10/h4H,1-3H2,(H,9,10) |
Clave InChI |
NDEBBGKFXQDNLC-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C(C1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
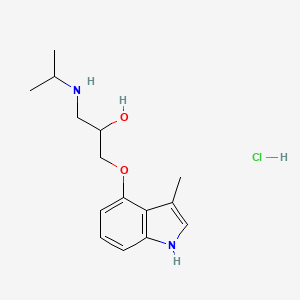
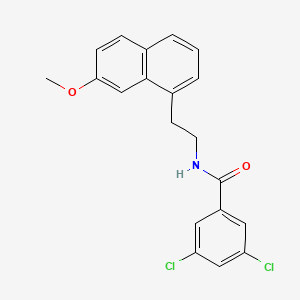
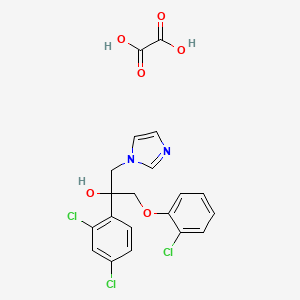
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
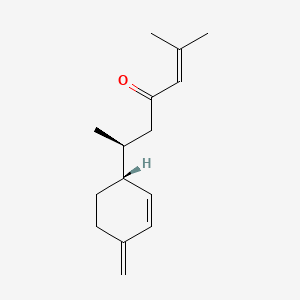
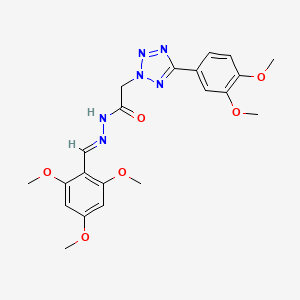
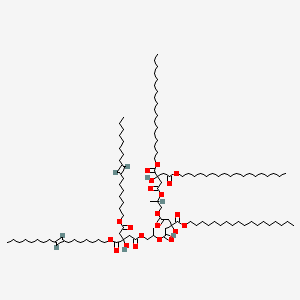

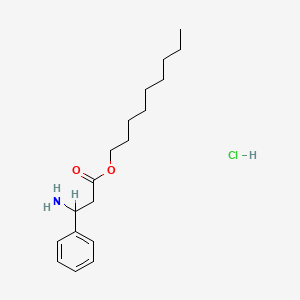
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
